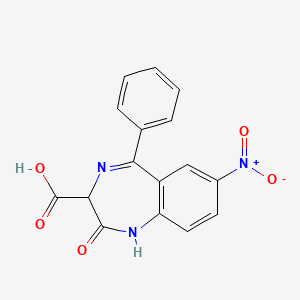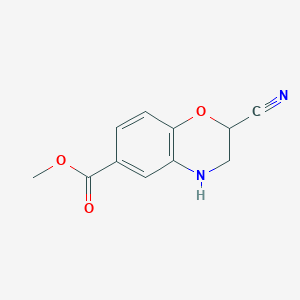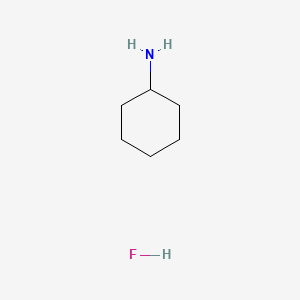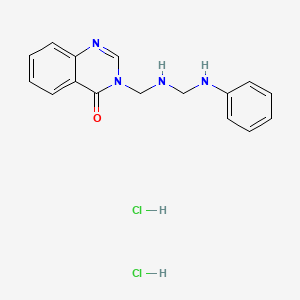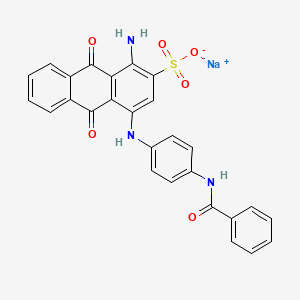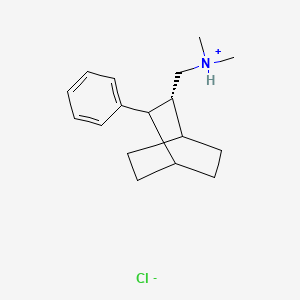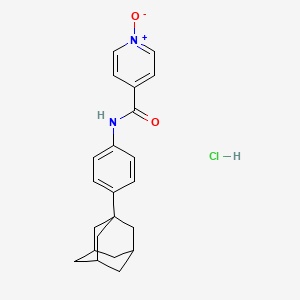
N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride is a complex organic compound characterized by the presence of an adamantyl group, a phenyl ring, and an isonicotinamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride typically involves the adamantylation of aromatic substrates. One common method includes the reaction of 1-chloroadamantane with phenyl isonicotinamide in the presence of a suitable catalyst such as aluminum chloride (AlCl3) or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure high yield and selectivity .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors and advanced catalytic systems to achieve high throughput. The reaction conditions are carefully monitored to maintain the desired product quality and minimize by-products .
化学反应分析
Types of Reactions
N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The adamantyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl phenyl oxides, while reduction can produce adamantyl phenyl amines .
科学研究应用
N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s stability and facilitates its binding to target proteins or enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
相似化合物的比较
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride stands out due to its unique combination of an adamantyl group and an isonicotinamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C22H25ClN2O2 |
|---|---|
分子量 |
384.9 g/mol |
IUPAC 名称 |
N-[4-(1-adamantyl)phenyl]-1-oxidopyridin-1-ium-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O2.ClH/c25-21(18-5-7-24(26)8-6-18)23-20-3-1-19(2-4-20)22-12-15-9-16(13-22)11-17(10-15)14-22;/h1-8,15-17H,9-14H2,(H,23,25);1H |
InChI 键 |
FXLPGOMPRYOMIL-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=[N+](C=C5)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)
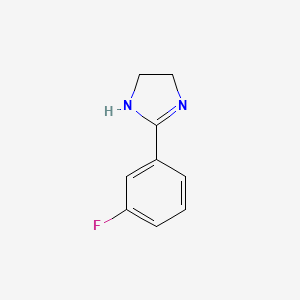
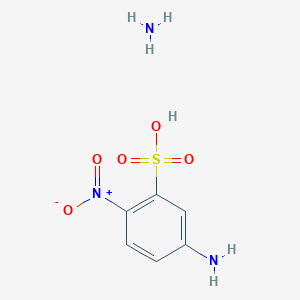
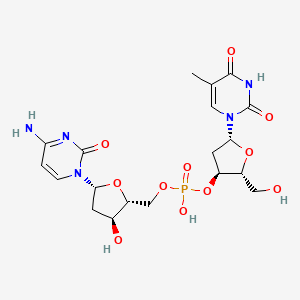
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)

